molecular formula C14H19F2N B8707502 3-[1-(3,5-Difluorophenyl)-2,2-dimethylpropyl]azetidine CAS No. 820971-95-7

3-[1-(3,5-Difluorophenyl)-2,2-dimethylpropyl]azetidine

Cat. No. B8707502
M. Wt: 239.30 g/mol
InChI Key: RVXLRGDDRYNMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)N1CC(C(c2cc(F)cc(F)c2)C(C)(C)C)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:32][CH2:33][Cl:34].[F:1][c:2]1[cH:3][c:4]([CH:9]([C:10]([CH3:11])([CH3:12])[CH3:13])[CH:14]2[CH2:15][N:16]([C:18]([O:19][C:20]([CH3:21])([CH3:22])[CH3:23])=[O:24])[CH2:17]2)[cH:5][c:6]([F:8])[cH:7]1.[F:25][C:26]([F:27])([F:28])[C:29]([OH:30])=[O:31]>>[F:1][c:2]1[cH:3][c:4]([CH:9]([C:10]([CH3:11])([CH3:12])[CH3:13])[CH:14]2[CH2:15][NH:16][CH2:17]2)[cH:5][c:6]([F:8])[cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
CC(C)(C)OC(=O)N1CC(C(c2cc(F)cc(F)c2)C(C)(C)C)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CC(C(c2cc(F)cc(F)c2)C(C)(C)C)C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C(c1cc(F)cc(F)c1)C1CNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.